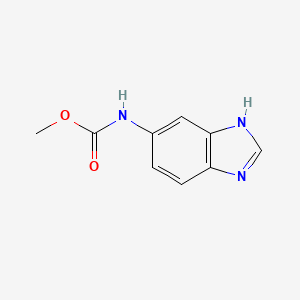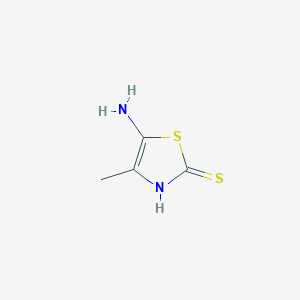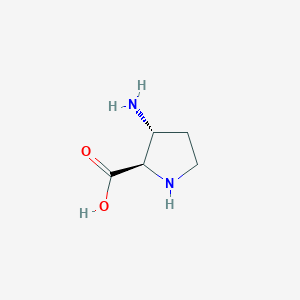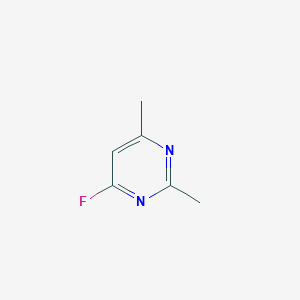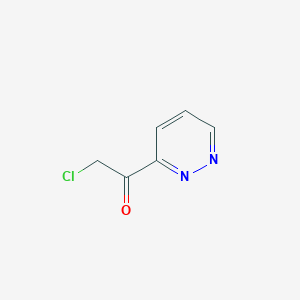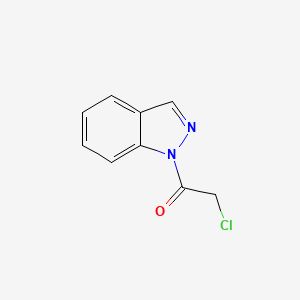
2-Chloro-1-(1H-indazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The chloroacetyl group attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-1-(1H-indazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-Chloro-1-(1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
科学研究应用
2-Chloro-1-(1H-indazol-1-yl)ethanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
相似化合物的比较
1-(Acetyl)-1H-indazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(Bromoacetyl)-1H-indazole: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-Chloro-1-(1H-indazol-1-yl)ethanone is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activities that are distinct from its analogs .
属性
CAS 编号 |
244017-81-0 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC 名称 |
2-chloro-1-indazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11-12/h1-4,6H,5H2 |
InChI 键 |
VRGWPFNPVNVQCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
规范 SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)
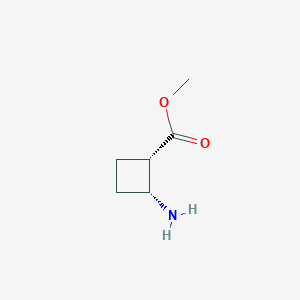
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)
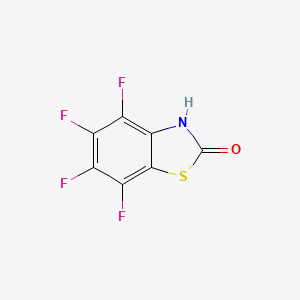
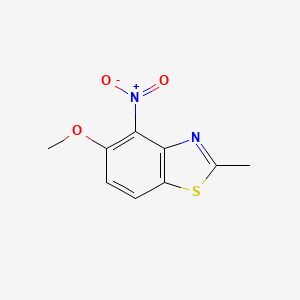

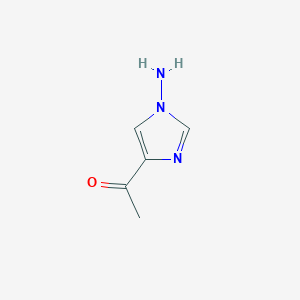
![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)
